2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2FN3O and its molecular weight is 320.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Agonists Development
A study detailed the discovery of ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, highlighting a series of optimized ligands, including similar structures to the specified compound. These compounds showed high affinity for the human ORL1 receptor and behaved as full agonists in biochemical assays, suggesting potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).
Antipsychotic Profiles
Research into compounds with structures related to 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has shown antipsychotic profiles in biochemical and behavioral pharmacological test models. Such studies suggest these compounds could have reduced propensity for neurological side effects, important for the development of safer antipsychotic medications (Wise et al., 1985).
Anticonvulsant Activity
The anticonvulsant activity of N-phenyl- and N-benzyl-2-azaspiro derivatives, including fluorinated variants, was examined, revealing that certain fluoro or trifluoromethyl substituents at the aryl ring increased anticonvulsant activity. This suggests the potential for developing new antiepileptic drugs based on modifications of the core structure (Obniska et al., 2006).
Tachykinin Receptor Antagonism
A related study focused on the development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, sharing a core structure with this compound, demonstrated potential for treating diseases related to the tachykinin system, such as asthma and irritable bowel syndrome (Smith et al., 1995).
Chemical Synthesis and Characterization
Innovative synthesis methods and the chemical characterization of novel fluorinated spiropiperidine derivatives, including those with potential pharmaceutical applications, have been reported. This research underlines the importance of structural modifications for enhancing biological activity and developing new therapeutic agents (Liu et al., 2022).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.2ClH/c14-10-3-1-2-9(8-10)11-16-12(18)13(17-11)4-6-15-7-5-13;;/h1-3,8,15H,4-7H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHOGRCGCNVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC(=CC=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.